molecular formula C15H19NO6 B14370028 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate CAS No. 93571-37-0

3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate

Cat. No.: B14370028
CAS No.: 93571-37-0
M. Wt: 309.31 g/mol
InChI Key: SVJMSYJZWQVJKU-UHFFFAOYSA-N
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Description

3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate is a complex organic compound that belongs to the class of glutarimide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate typically involves multiple steps, starting from readily available raw materials. One common approach involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material. This compound undergoes several reactions, including substitution, click reaction, and addition reaction, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of tumor cell migration .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glutarimide derivatives such as:

Uniqueness

What sets 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate apart from these similar compounds is its unique structural features and specific biological activities.

Properties

CAS No.

93571-37-0

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

[3-[2-(2,6-dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl] acetate

InChI

InChI=1S/C15H19NO6/c1-8(17)22-10-2-3-12(18)11(7-10)13(19)4-9-5-14(20)16-15(21)6-9/h9-11H,2-7H2,1H3,(H,16,20,21)

InChI Key

SVJMSYJZWQVJKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2

Origin of Product

United States

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